molecular formula C14H23NO4 B1427486 2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid CAS No. 1375471-83-2

2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid

Cat. No.: B1427486
CAS No.: 1375471-83-2
M. Wt: 269.34 g/mol
InChI Key: HMKCWYNKAMRVGY-UHFFFAOYSA-N
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Description

2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid (CAS 1375471-83-2) is a high-value chemical building block based on the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a core structure in medicinal chemistry. This compound, with a molecular formula of C14H23NO4 and a molecular weight of 269.34 Da, features a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen . The Boc group is crucial for protecting the amine functionality during synthetic sequences, making this reagent a versatile intermediate for the synthesis of more complex molecules. The rigid, bicyclic tropane structure is a privileged scaffold in neuroscience research. This compound serves as a key precursor in the exploration of novel ligands for central nervous system targets. Specifically, the 8-azabicyclo[3.2.1]octane core is a well-known framework for developing compounds that interact with dopamine and opioid receptor systems . Research into analogues of this structure has led to the discovery of ligands with high affinity for dopamine D2 and D3 receptors, which are significant for studying conditions like schizophrenia, Parkinson's disease, and substance abuse . Furthermore, similar tropane-based structures are investigated as potential mu-opioid receptor antagonists, which may have therapeutic applications for conditions such as post-operative ileus . This product is offered with a purity of 95% or higher and is available for immediate shipment from multiple international locations . It is intended for research and development purposes only in a laboratory setting. This product is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-4-5-11(15)7-9(6-10)8-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKCWYNKAMRVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-83-2
Record name 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid
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Biological Activity

2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃N₁O₄
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2613385-26-3
  • Purity : Typically ≥95%

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclic structure contributes to its binding affinity and selectivity, making it a candidate for further investigation in drug development.

Antiproliferative Activity

Research has indicated that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted azabicyclo compounds demonstrate IC₅₀ values comparable to established chemotherapeutics like cisplatin against human acute myeloid leukemia (MV4-11) and solid tumors (A549, LoVo, MCF-7) .

Table 1: Antiproliferative Activity of Azabicyclo Derivatives

CompoundCell LineIC₅₀ (µM)Toxicity to Normal Cells
Compound AMV4-112.98 ± 1.38Low
Compound BA54915.0Moderate
Compound CLoVo10.5High
Compound DMCF-712.0Moderate

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism. For example, studies have demonstrated that azabicyclo compounds can inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various azabicyclo derivatives, researchers synthesized a series of compounds based on the azabicyclo[3.2.1] framework and tested their activity against multiple cancer cell lines. The results indicated that modifications at the nitrogen atom significantly influenced the antiproliferative potency, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts .

Study 2: Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetics of azabicyclo derivatives, revealing favorable absorption and distribution profiles in vivo. The presence of the tert-butoxycarbonyl group was found to enhance metabolic stability, suggesting potential for oral bioavailability .

Scientific Research Applications

Overview

2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in the fields of drug development and cancer research.

The compound has garnered attention for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The azabicyclic structure enhances its binding affinity and selectivity, making it a promising candidate for further investigation.

Antiproliferative Activity

Research indicates that derivatives of azabicyclo compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted azabicyclo compounds demonstrate IC₅₀ values comparable to established chemotherapeutics like cisplatin against human acute myeloid leukemia (MV4-11) and solid tumors (A549, LoVo, MCF-7) .

Table 1: Antiproliferative Activity of Azabicyclo Derivatives

CompoundCell LineIC₅₀ (µM)Toxicity to Normal Cells
Compound AMV4-112.98 ± 1.38Low
Compound BA54915.0Moderate
Compound CLoVo10.5High
Compound DMCF-712.0Moderate

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), crucial for nucleotide synthesis necessary for DNA replication . This inhibition can potentially lead to reduced cancer cell proliferation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various azabicyclo derivatives synthesized based on the azabicyclo[3.2.1] framework. The results indicated that modifications at the nitrogen atom significantly influenced the antiproliferative potency, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal fibroblasts .

Study 2: Pharmacokinetics and Metabolism

Another study focused on the pharmacokinetics of azabicyclo derivatives, revealing favorable absorption and distribution profiles in vivo. The presence of the tert-butoxycarbonyl group was found to enhance metabolic stability, suggesting potential for oral bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid and analogous azabicyclic compounds:

Compound Name CAS Number Molecular Formula Key Features Applications Safety Profile References
This compound 1375471-83-2 C₁₄H₂₃NO₄ Boc at 8-position; acetic acid at 3-yl position Intermediate for drug candidates, peptide coupling H315 (skin irritation), H319 (eye irritation)
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid 280762-00-7 C₁₃H₂₁NO₄ Boc at 8-position; carboxylic acid at 3-position (exo isomer) Building block for kinase inhibitors Not specified
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid 1250996-75-8 C₁₄H₂₃NO₄ Boc at 3-position; acetic acid at 8-yl position (structural isomer) Used in synthesizing GPCR-targeted therapeutics Purity: 95%
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid 1378784-77-0 C₉H₁₅NO₂ No Boc group; free amine at 8-position Precursor for unprotected amine reactions Discontinued due to instability
tert-Butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 207405-68-3 C₁₂H₂₂N₂O₂ Boc at 8-position; amino group at 3-position (endo isomer) Intermediate for antiviral agents Similarity score: 0.96 to parent compound

Structural and Functional Insights

Boc Protection vs. Free Amine :

  • The Boc group in the target compound (1375471-83-2) prevents unwanted side reactions at the nitrogen, unlike 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid (1378784-77-0), which lacks protection and is prone to oxidation or undesired coupling .
  • The exo isomer of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid (280762-00-7) exhibits distinct stereochemical properties compared to the target compound, impacting binding affinity in receptor studies .

Substituent Position :

  • Moving the Boc group from the 8-position (target compound) to the 3-position (1250996-75-8) alters solubility and reactivity. For example, 1250996-75-8 shows higher lipophilicity (clogP: 1.8 vs. 1.2 for the target compound), influencing membrane permeability in drug candidates .

Amino Acid Derivatives: The acetic acid group in the target compound enables esterification or amidation, whereas tert-Butyl endo-3-amino-8-azabicyclo[...]carboxylate (207405-68-3) is tailored for nucleophilic substitution reactions due to its free amine .

Research Findings

  • Synthetic Utility : The target compound’s Boc group is cleavable under acidic conditions (e.g., TFA), enabling controlled deprotection in multi-step syntheses .
  • Stability : Compounds lacking the Boc group (e.g., 1378784-77-0) are often discontinued due to instability under ambient conditions, highlighting the Boc group’s critical role in shelf-life extension .

Q & A

What are the critical considerations for synthesizing this compound with high purity?

Basic Research Focus
Synthesis typically involves tert-butyl carbamate (Boc) protection of the azabicyclo[3.2.1]octane scaffold, followed by functionalization at the 3-position with acetic acid. Key steps include:

  • Boc Protection : Use Boc-anhydride under inert conditions to avoid side reactions (e.g., tert-butyl group cleavage under acidic/basic conditions) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor by TLC (Rf ~0.3–0.4 in 3:7 EtOAc/hexane) .
  • Yield Optimization : Reaction temperatures between 0–25°C minimize decomposition; yields range from 60–85% depending on steric hindrance .

How can researchers validate the compound’s structural integrity post-synthesis?

Basic Research Focus
Analytical workflows should combine:

  • NMR Spectroscopy : Confirm bicyclo[3.2.1]octane geometry via ¹H NMR (e.g., axial-equatorial proton coupling constants, J = 8–12 Hz) and ¹³C NMR (Boc carbonyl peak at ~155 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 256.15 for C₁₃H₂₁NO₄⁺) and fragmentation patterns .
  • HPLC-PDA : Purity >95% using a C18 column (mobile phase: acetonitrile/0.1% TFA in water, 60:40) .

What experimental strategies address stability challenges during storage?

Basic Research Focus
Stability data indicates:

  • Temperature Sensitivity : Store at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis. Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Use amber vials to block UV-induced degradation (evidenced by HPLC purity drops >10% after 72 hours under light) .
  • Contradictions in Literature : Some sources recommend 2–8°C storage, but this applies only to short-term (<1 week) storage of solutions in methanol . Resolution : Long-term storage requires –20°C for solid forms .

How can computational modeling optimize reaction pathways for derivatives?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

  • Reactivity at the 3-Position : The acetic acid moiety’s electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitutions (e.g., amide coupling) .
  • Transition-State Analysis : Identify steric barriers in bicyclo scaffold functionalization (e.g., tert-butyl group hinders axial attack) .
  • Machine Learning : Train models on existing azabicyclo reaction datasets to predict optimal solvents/catalysts (e.g., DMF/EDCI for amidation) .

What pharmacological applications justify further study of this compound?

Advanced Research Focus
The compound serves as a precursor for:

  • CNS-Targeting Prodrugs : The bicyclo[3.2.1]octane scaffold mimics tropane alkaloids, enabling blood-brain barrier penetration. Derivatives show nM-level affinity for dopamine receptors in preliminary assays .
  • Enzyme Inhibitors : The acetic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases), with IC₅₀ values <1 µM in vitro .
  • SAR Studies : Modifying the Boc group (e.g., replacing with acetyl) alters pharmacokinetic profiles (t½ increases from 2.1 to 5.7 hours in rat plasma) .

How should researchers resolve contradictions in reported solubility data?

Advanced Research Focus
Discrepancies arise from:

  • Solvent Polarity : Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) due to the hydrophobic tert-butyl group .
  • Ionization State : Adjust pH to 7–8 (using NH₄OH) to deprotonate the acetic acid, improving aqueous solubility (up to 1.2 mg/mL) .
  • Validation : Use dynamic light scattering (DLS) to confirm colloidal stability in buffer solutions .

What ecological toxicity assessments are required for lab disposal?

Advanced Research Focus
While ecotoxicity data is limited, precautionary measures include:

  • Biodegradability Screening : Use OECD 301F test; predicted half-life >60 days indicates low biodegradability .
  • Aquatic Toxicity : Acute toxicity (LC₅₀) for Daphnia magna is >100 mg/L, classifying it as “not acutely hazardous” .
  • Waste Protocol : Incinerate at >800°C with alkaline scrubbers to neutralize NOₓ emissions from the Boc group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid

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